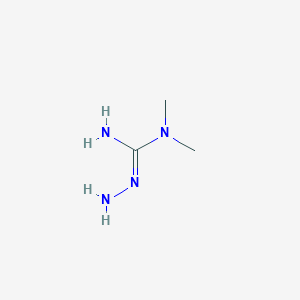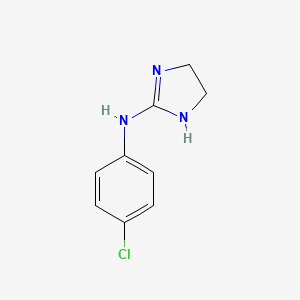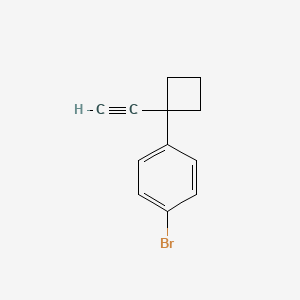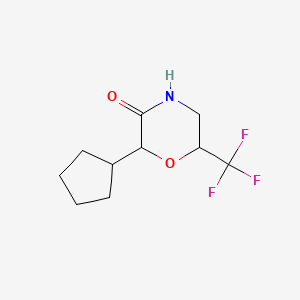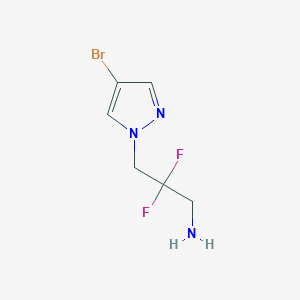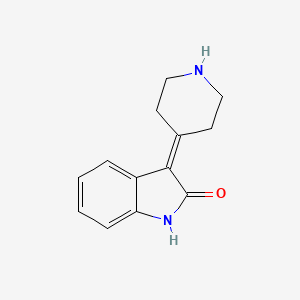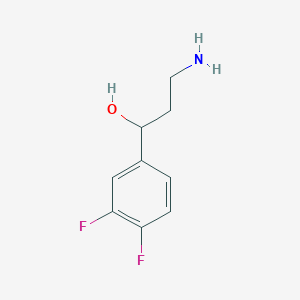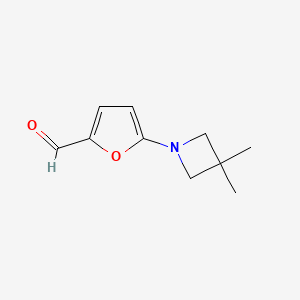![molecular formula C10H13NO4 B13158079 5-[2-(Hydroxymethyl)morpholin-4-YL]furan-2-carbaldehyde](/img/structure/B13158079.png)
5-[2-(Hydroxymethyl)morpholin-4-YL]furan-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(Hydroxymethyl)morpholin-4-YL]furan-2-carbaldehyde typically involves the reaction of 5-(Hydroxymethyl)furfural with morpholine under specific conditions. The reaction is carried out in methanol, and the product is obtained in high yields . The reaction conditions include refluxing the mixture in methanol in the presence of sodium methylate .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-[2-(Hydroxymethyl)morpholin-4-YL]furan-2-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The hydroxymethyl group can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound .
Scientific Research Applications
5-[2-(Hydroxymethyl)morpholin-4-YL]furan-2-carbaldehyde has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[2-(Hydroxymethyl)morpholin-4-YL]furan-2-carbaldehyde involves its interaction with various molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function . Additionally, the hydroxymethyl group can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
5-(Morpholin-4-yl)furan-2-carbaldehyde: Similar structure but lacks the hydroxymethyl group.
5-Morpholin-4-ylmethyl-furan-2-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde group.
Uniqueness
5-[2-(Hydroxymethyl)morpholin-4-YL]furan-2-carbaldehyde is unique due to the presence of both the hydroxymethyl and morpholinyl groups, which confer distinct chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C10H13NO4 |
|---|---|
Molecular Weight |
211.21 g/mol |
IUPAC Name |
5-[2-(hydroxymethyl)morpholin-4-yl]furan-2-carbaldehyde |
InChI |
InChI=1S/C10H13NO4/c12-6-8-1-2-10(15-8)11-3-4-14-9(5-11)7-13/h1-2,6,9,13H,3-5,7H2 |
InChI Key |
TYKCTDPFASLKKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1C2=CC=C(O2)C=O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


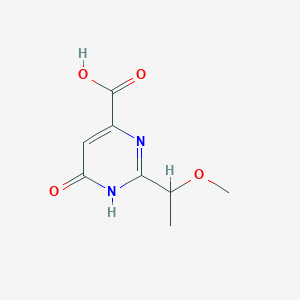
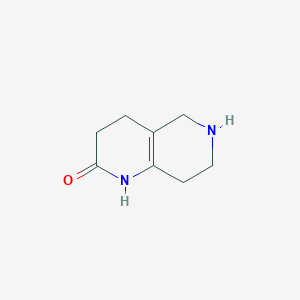
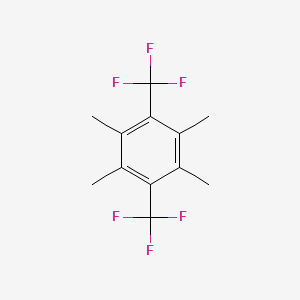
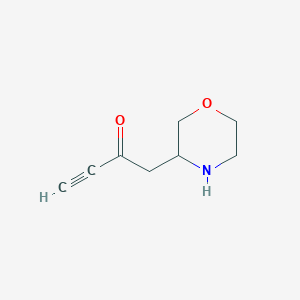

![3-[(Dimethylamino)methyl]-5-fluorobenzonitrile](/img/structure/B13158051.png)
